Anabasine

Vue d'ensemble

Description

Anabaseine (or 1-methyl-4-phenylpyridinium) is a pyridinium alkaloid found in the leaves of tobacco, and is most commonly used in scientific research. It is a small molecule that can be used to study a variety of biological processes and has been used to study the effects of nicotine on the human body. Anabaseine has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of nicotine on the human body.

Applications De Recherche Scientifique

Traitement des troubles neurologiques

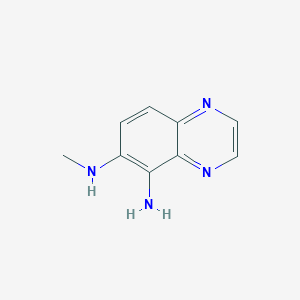

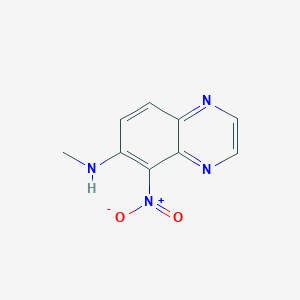

L'Anabasine a été un composé principal dans la conception d'agonistes du récepteur nicotinique de l'acétylcholine alpha7 comme le GTS-21 (également appelé DMXBA) pour traiter les troubles de la cognition tels que la maladie d'Alzheimer et la schizophrénie . Ces candidats médicaments présentent également des activités anti-inflammatoires d'importance médicale potentielle .

Défense chimique chez les fourmis

En 1981, elle a été isolée des glandes à venin des fourmis Aphaenogaster, qui utilisent l'this compound comme phéromone et comme défense chimique . En raison de son groupe imine chimiquement réactif, l'this compound est un échafaudage utile pour la synthèse de candidats médicaments du récepteur nicotinique .

Biologie marine

Les némertiens (aussi appelés némertes) sont un phylum de vers principalement marins qui utilisent des toxines pour capturer des proies et se défendre contre les prédateurs . De nombreux monostiliferans contiennent des toxines alcaloïdes, y compris l'this compound, qui stimulent puis désensibilisent les récepteurs nicotiniques de l'acétylcholine présents chez tous les animaux .

Propriétés pharmacologiques

L'this compound stimule une grande variété de récepteurs nicotiniques de l'acétylcholine animale (AChRs), en particulier les AChRs neuromusculaires [par exemple, α12β1γδ (embryogénique) ou α12β1γε (adulte)] et les AChRs α7 qui sont inhibés par le peptide de serpent α-bungarotoxine .

Conception de médicaments

L'this compound a été utilisée comme composé principal dans la conception d'agonistes du récepteur nicotinique de l'acétylcholine alpha7

Mécanisme D'action

Target of Action

Anabaseine is an alkaloid toxin produced by Nemertines and Aphaenogaster ants . It primarily targets the nicotinic acetylcholine receptors (nAChRs) in both the central nervous system and peripheral nervous system . It has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The iminium form of Anabaseine binds to most nAChRs . This binding causes the depolarization of neurons, which in turn induces the release of both dopamine and norepinephrine . This interaction with its targets leads to changes in the neuronal activity and neurotransmitter release.

Biochemical Pathways

Anabaseine stimulates a wide variety of animal nAChRs, especially the neuromuscular [e.g., α1 2 β1γδ (embryogenic) or α1 2 β1γɛ (adult)] and α7 AChRs that are inhibited by the snake peptide α-bungarotoxin . The stimulation of these receptors affects various biochemical pathways, leading to changes in neuronal activity and neurotransmitter release.

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . They determine the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

The binding of Anabaseine to nAChRs leads to the depolarization of neurons and induces the release of both dopamine and norepinephrine . This can result in various molecular and cellular effects, including changes in neuronal activity and neurotransmitter release.

Action Environment

The action, efficacy, and stability of Anabaseine can be influenced by various environmental factors. For instance, factors such as increased hygiene, drug use, stress, smoking, and diet can influence the onset of diseases . .

Safety and Hazards

Anabaseine has several hazard classifications . It is harmful if swallowed (Acute toxicity, oral, category 4: H302), causes skin irritation (Skin corrosion/irritation, category 2: H315), causes serious eye irritation (Serious eye damage/eye irritation, category 2A: H319), and may cause respiratory irritation (Specific target organ toxicity, single exposure, respiratory tract irritation, category 3: H335) .

Orientations Futures

Anabaseine stimulates a wide variety of animal nicotinic acetylcholine receptors (AChRs), especially the neuromuscular and α7 AChRs that are inhibited by the snake peptide α-bungarotoxin . A synthetic derivative, 3-(2,4-Dimethoxybenzylidene)-Anabaseine (DMXBA; also called GTS-21), improves memory in experimental animals and humans and is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .

Analyse Biochimique

Biochemical Properties

Anabaseine interacts with most nicotinic acetylcholine receptors in both the peripheral nervous system and central nervous system . It has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . Binding causes the depolarization of neurons, and induces the release of both dopamine and norepinephrine .

Cellular Effects

Anabaseine influences cell function by acting as an agonist on peripheral neuromuscular nicotinic acetylcholine receptors . This action causes paralysis in crustaceans and insects, but not in vertebrates .

Molecular Mechanism

The iminium form of Anabaseine binds to most nicotinic acetylcholine receptors in both the peripheral nervous system and central nervous system . There is a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . Binding causes the depolarization of neurons, and induces the release of both dopamine and norepinephrine .

Propriétés

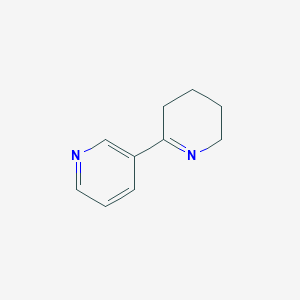

IUPAC Name |

3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188266 | |

| Record name | Anabaseine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3471-05-4 | |

| Record name | Anabaseine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabaseine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabaseine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE103K23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

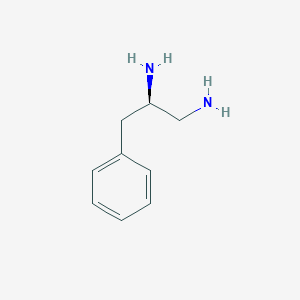

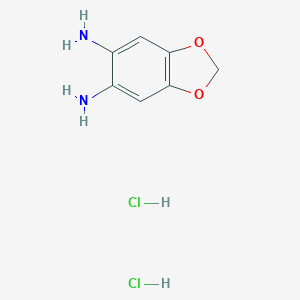

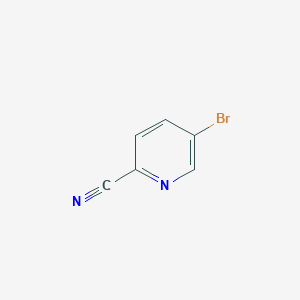

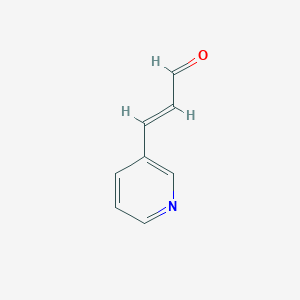

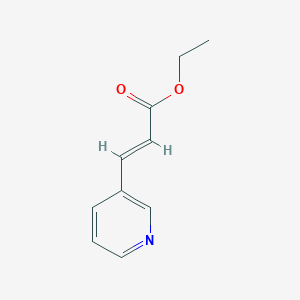

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

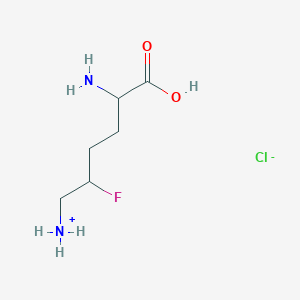

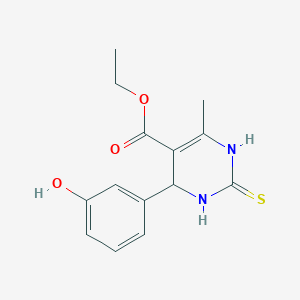

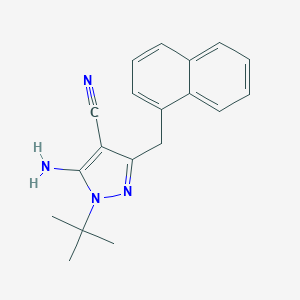

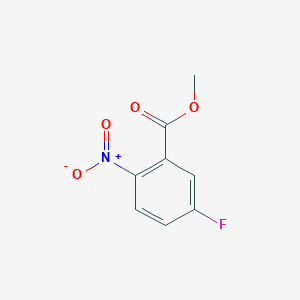

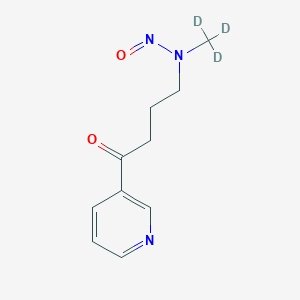

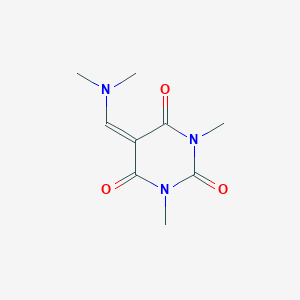

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.